4-(6-fluoropyridin-3-yl)morpholine
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Overview
Description
4-(6-fluoropyridin-3-yl)morpholine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines and morpholines. It is characterized by the presence of a fluorine atom on the pyridine ring and a morpholine ring attached to the pyridine at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoropyridin-3-yl)morpholine typically involves the following steps:
Fluorination of Pyridine:
Formation of Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols, aziridines, or epoxides through cyclization reactions.
Coupling Reaction: The final step involves coupling the fluorinated pyridine with the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoropyridin-3-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
4-(6-fluoropyridin-3-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(6-fluoropyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease. The compound binds to the active site of LRRK2, inhibiting its kinase activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-(6-fluoropyridin-3-yl)phenyl)morpholine: Similar structure with an additional phenyl ring, offering different electronic properties.
4-(6-fluoropyridin-2-yl)morpholine: Fluorine atom positioned at the 2-position on the pyridine ring, leading to different reactivity and binding characteristics.
Uniqueness
4-(6-fluoropyridin-3-yl)morpholine is unique due to the specific positioning of the fluorine atom and the morpholine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in organic synthesis and its potential as a pharmacophore in drug discovery highlight its significance in scientific research .
Properties
IUPAC Name |
4-(6-fluoropyridin-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVCGFDIYZWSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801986-12-8 |
Source
|
Record name | 4-(6-fluoropyridin-3-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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